N-(2-chlorobenzyl)-3-(4-methoxy-N-methylphenylsulfonamido)thiophene-2-carboxamide

Description

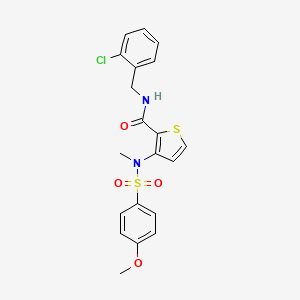

N-(2-Chlorobenzyl)-3-(4-methoxy-N-methylphenylsulfonamido)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a 2-chlorobenzyl substituent on the amide nitrogen and a 4-methoxy-N-methylphenylsulfonamido group at the 3-position of the thiophene ring. This structure combines sulfonamide and aromatic chlorophenyl motifs, which are common in bioactive molecules targeting enzymes, receptors, or microbial pathways . The synthesis of such compounds typically involves nucleophilic substitutions (e.g., sulfonamide formation) and coupling reactions, as seen in related derivatives .

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O4S2/c1-23(29(25,26)16-9-7-15(27-2)8-10-16)18-11-12-28-19(18)20(24)22-13-14-5-3-4-6-17(14)21/h3-12H,13H2,1-2H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYAIWJNWXVWBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(SC=C1)C(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorobenzyl)-3-(4-methoxy-N-methylphenylsulfonamido)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available data on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C17H18ClN3O3S

- Molecular Weight : 367.86 g/mol

- Structural Features :

- A thiophene ring

- A carboxamide functional group

- A sulfonamide moiety

- A chlorobenzyl substituent

This compound exhibits a range of biological activities primarily through its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes associated with cancer cell proliferation.

- Anti-inflammatory Properties : Its sulfonamide group contributes to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in melanoma cells, suggesting potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in melanoma cells | |

| Anti-inflammatory | Reduces inflammation markers | |

| Enzyme inhibition | Inhibits specific kinases involved in cancer progression |

Case Studies

- Anticancer Efficacy : A study evaluated the effects of this compound on melanoma cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a calculated IC50 value of approximately 15 µM. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.

- Inflammatory Response Modulation : In an animal model of rheumatoid arthritis, administration of the compound resulted in a notable decrease in inflammatory cytokines (TNF-alpha and IL-6) compared to controls. This suggests potential therapeutic applications in autoimmune conditions.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the efficacy of this compound. Various derivatives have been synthesized to evaluate their biological profiles, with some showing improved potency against specific cancer types and reduced side effects.

Table 2: Comparison of Derivatives

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Original Compound | 15 | Anticancer |

| Derivative A | 10 | Anticancer |

| Derivative B | 20 | Anti-inflammatory |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-chlorobenzyl)-3-(4-methoxy-N-methylphenylsulfonamido)thiophene-2-carboxamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications of thiophene derivatives have shown enhanced activity against melanoma and prostate cancer cells, suggesting a potential role in cancer therapy through the inhibition of tubulin polymerization .

Antidiabetic Properties

This compound has been investigated for its antidiabetic properties. Studies on related thiophene derivatives have demonstrated their ability to inhibit enzymes like α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. By inhibiting these enzymes, such compounds may help manage blood glucose levels in diabetic patients .

Case Studies

Synthesis and Development

The synthesis of this compound involves several steps that allow for the introduction of various functional groups to enhance its biological activity. The use of multicomponent reactions has been noted as an efficient method for synthesizing complex molecules with potential therapeutic benefits .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Sulfonamide-Containing Thiophene Derivatives

N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide () Structure: Features a 4-chlorophenyl sulfonyl group and a 4-chlorophenyl amide. Comparison: Unlike the target compound, this derivative lacks the methoxy and N-methyl groups on the sulfonamide aryl ring. Synthesis: Sulfonylation of thiophene precursors, similar to methods in .

N-(2,4-Dichloro-5-methoxyphenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide () Structure: Contains a nitrophenoxy group and dichloro-methoxyphenyl amide. Comparison: The nitro group introduces strong electron-withdrawing effects, contrasting with the target’s electron-donating methoxy group. This difference could influence redox stability and intermolecular interactions (e.g., hydrogen bonding) .

Piperidine- and Benzothiophene-Based Analogues

N-(4-Chlorophenyl)-5-(3-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide (, Compound 54) Structure: Incorporates a piperidinyloxy group linked to the thiophene ring. Comparison: The flexible piperidine moiety may enhance blood-brain barrier permeability compared to the rigid sulfonamide group in the target compound .

N-(2-Chlorobenzyl)-5-hydroxybenzo[b]thiophene-2-carboxamide (, Compound 2)

- Structure : Benzo[b]thiophene core with a 5-hydroxy group.

- Comparison : The expanded aromatic system (benzothiophene vs. thiophene) increases lipophilicity, while the hydroxy group enables hydrogen bonding, differing from the target’s methoxy-sulfonamide motif .

Acryloylphenyl-Substituted Derivatives

N-(4-Cinnamoylphenyl)thiophene-2-carboxamide (, T-IV-F) Structure: Contains a cinnamoylphenyl group instead of sulfonamide. Comparison: The acryloyl substituent, synthesized via Knoevenagel condensation (), introduces conjugated double bonds, enhancing UV absorption properties but reducing hydrogen-bonding capacity compared to sulfonamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.